![molecular formula C7H9NO2 B14505717 (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one CAS No. 64341-04-4](/img/structure/B14505717.png)
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with an ethenyl group and an oxazabicyclo heptanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cycloaddition reaction where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, may also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo a variety of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield an epoxide, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The ethenyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic core provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclic structure but different functional groups.
Quinolines: Compounds with a bicyclic structure that includes a nitrogen atom, similar to the oxazabicyclo heptanone core.
Uniqueness
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific combination of an ethenyl group and an oxazabicyclo heptanone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64341-04-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3R,5S)-3-ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-4-8-6(9)3-7(8)10-5/h2,5,7H,1,3-4H2/t5-,7+/m1/s1 |
InChI Key |
JASVGJXDNLJABQ-VDTYLAMSSA-N |
Isomeric SMILES |
C=C[C@@H]1CN2[C@@H](O1)CC2=O |
Canonical SMILES |
C=CC1CN2C(O1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


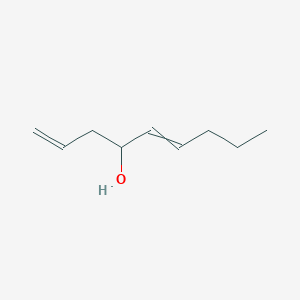
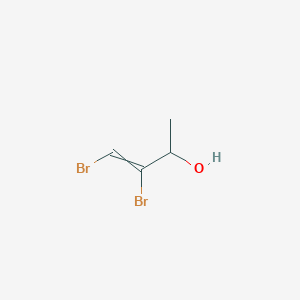
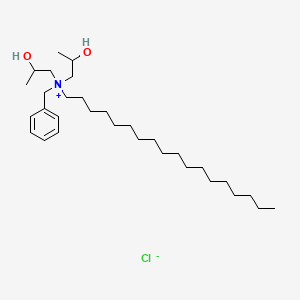
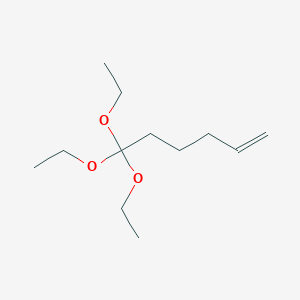
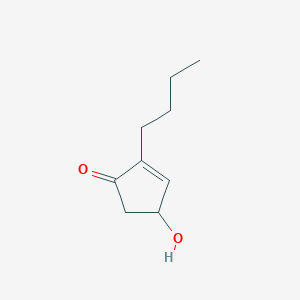


![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
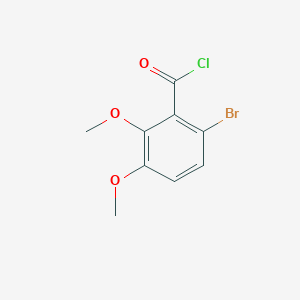
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
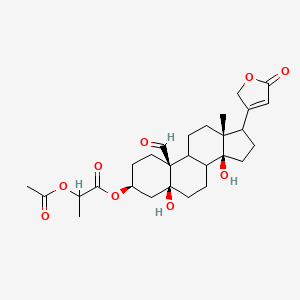
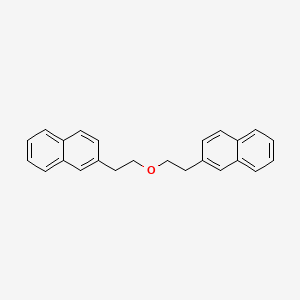

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
